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molecular formula C17H23N3 B256243 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

Cat. No. B256243
M. Wt: 269.4 g/mol
InChI Key: BWUYUZQUCKJCOO-UHFFFAOYSA-N
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Patent
US05900415

Procedure details

1-Phenylpiperazine (11.3 mL, 12 g, 75 mmol) was suspended in 100 mL water. The pH was adjusted to 3 using 10% HCl. Cyclohexanone (7.8 mL, 7.4 g, 75 mmol) was added followed by KCN (5 g, 75 mmol). The mixture was stirred 15 hours at room temperature during which time the product solidified. The product was collected by filtration, washed with water, then recrystallized from ethanol to give 14.5 g of 1-Cyano-1-(4-phenylpiperazin-1-yl)-cyclohexane as a white solid (73% yield), mp=133-135° C.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:14]1(=O)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[C-:21]#[N:22].[K+]>O>[C:21]([C:1]1([N:7]2[CH2:12][CH2:11][N:10]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)#[N:22] |f:3.4|

Inputs

Step One
Name
Quantity
11.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.8 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 15 hours at room temperature during which time the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)N1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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